![molecular formula C20H39N3O B14292046 N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide CAS No. 128011-16-5](/img/structure/B14292046.png)
N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dodecanamide backbone with a cyanoethyl and a dimethylaminopropyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide typically involves the reaction of dodecanoic acid with N-(2-cyanoethyl)-N-[3-(dimethylamino)propyl]amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired amide is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
科学研究应用
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules and potential bioactivity.
Medicine: Research may explore its potential as a drug candidate or a component in drug delivery systems.
Industry: It can be used in the formulation of specialty chemicals, surfactants, or materials with specific properties.
作用机制
The mechanism of action of N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The cyano and dimethylamino groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions would require detailed experimental studies to elucidate.
相似化合物的比较
Similar Compounds
- N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]hexanamide
- N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]octanamide
- N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]decanamide
Uniqueness
N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide is unique due to its longer dodecanamide backbone, which may impart different physical and chemical properties compared to its shorter-chain analogs
属性
CAS 编号 |
128011-16-5 |
|---|---|
分子式 |
C20H39N3O |
分子量 |
337.5 g/mol |
IUPAC 名称 |
N-(2-cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide |
InChI |
InChI=1S/C20H39N3O/c1-4-5-6-7-8-9-10-11-12-15-20(24)23(18-13-16-21)19-14-17-22(2)3/h4-15,17-19H2,1-3H3 |
InChI 键 |
SDWQJMBUPFAGFU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(=O)N(CCCN(C)C)CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


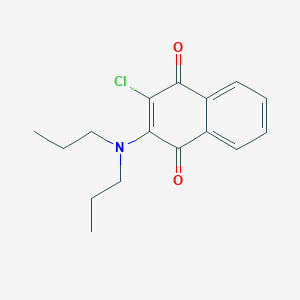

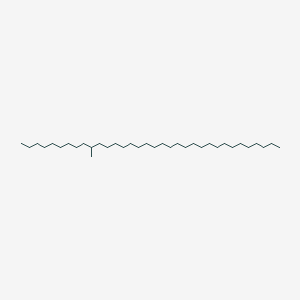
![Phenyl bis[2-(1-phenylethyl)phenyl] phosphate](/img/structure/B14291976.png)
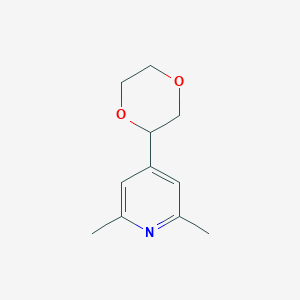
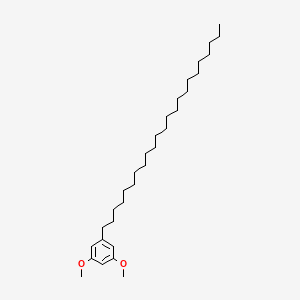

![[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile](/img/structure/B14292016.png)


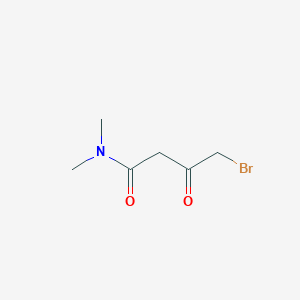
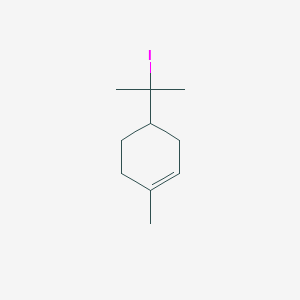

![N~1~,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14292059.png)
